Phenyl(2-methylbutyl)sulphide, also known as methyl phenyl sulfide or thioanisole, is an organic compound characterized by the presence of a phenyl group and a sulfur atom bonded to a methyl group. Its chemical formula is , with a molar mass of approximately 124.21 g/mol. The compound exhibits a boiling point of 188 °C and a melting point of -17 °C, indicating its liquid state under standard conditions. It is slightly soluble in water, with a solubility of less than 1 mg/L, but is more soluble in organic solvents due to its hydrophobic nature .
The general oxidation reaction can be represented as follows:
Phenyl(2-methylbutyl)sulphide has been studied for its biological activities, particularly in relation to its effects on various enzymes and biological processes. It has shown potential as a substrate for certain enzymes like lignin peroxidase, which catalyzes its oxidation . Additionally, sulfides are known to exhibit antimicrobial properties and may influence cellular signaling pathways due to their ability to interact with thiol groups in proteins .
The synthesis of phenyl(2-methylbutyl)sulphide can be achieved through several methods:
Phenyl(2-methylbutyl)sulphide finds applications across various fields:
Research has indicated that phenyl(2-methylbutyl)sulphide interacts with various biological systems. Its oxidation products can modulate enzyme activities, affecting metabolic pathways. Studies have shown that it may act as an inhibitor or activator depending on the concentration and context within biological systems . Additionally, its interactions with metal complexes have been explored for enhanced catalytic properties in oxidation reactions.
Phenyl(2-methylbutyl)sulphide shares structural and functional similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Methyl Phenyl Sulfide | C₇H₈S | Simple structure; widely used as an industrial solvent. |
| Diphenyl Sulfide | C₁₂H₁₀S | Contains two phenyl groups; used in organic synthesis. |
| Ethyl Phenyl Sulfide | C₈H₁₀S | Similar reactivity; used in flavoring applications. |
| Benzothiazole | C₇H₄N₂S | Contains nitrogen; used in rubber manufacturing and dyes. |
Phenyl(2-methylbutyl)sulphide's uniqueness lies in its specific structural arrangement that influences its reactivity and interaction with various catalysts compared to other sulfides. Its ability to participate in selective oxidation reactions makes it valuable in synthetic organic chemistry.
Thioetherification—the formation of C–S bonds—has been optimized using transition metal catalysts. Zinc-based systems offer a cost-effective and environmentally benign approach. For instance, zinc chloride catalyzes the coupling of 2-methylbutylthiol with aryl halides under mild conditions (80°C, 12 h), achieving yields up to 85%. The mechanism involves oxidative addition of the aryl halide to Zn(0), followed by nucleophilic attack of the thiolate anion.
Copper catalysis further enhances efficiency, particularly with oxygen as an oxidant. A study demonstrated that CuSO₄ in dimethyl sulfoxide (DMSO) facilitates the coupling of 2-methylbutyl disulfide with aryl iodides at 140°C, yielding phenyl(2-methylbutyl)sulphide in 93% efficiency. Ligands such as 1,10-phenanthroline (phen) stabilize the copper center, preventing catalyst deactivation (Table 1).
Table 1: Ligand Effects on Copper-Catalyzed Thioetherification
| Ligand | Structure | Yield (%) |
|---|---|---|
| 1,10-Phen | Bidentate N-donor | 93 |
| Methyl-substituted phen | Electron-donating | 25 |
| Bipyridine | Bidentate N-donor | 52 |
Nucleophilic aromatic substitution (NAS) provides an alternative pathway, particularly for electron-deficient aryl halides. 2-Methylbutylthiolate anions, generated in situ from 2-methylbutyl mercaptan and a base (e.g., K₂CO₃), react with activated aryl halides like 2,4-dinitrofluorobenzene. The reaction proceeds via a Meisenheimer complex, where the thiolate attacks the electrophilic aromatic carbon, followed by halide elimination. Yields range from 60–75% in polar aprotic solvents such as DMF.
Palladium-catalyzed cross-coupling remains a cornerstone for C–S bond formation. Using Pd(PPh₃)₄ as a catalyst, aryl bromides couple with 2-methylbutylthiols in the presence of a stoichiometric base (e.g., Cs₂CO₃) at 100°C, achieving 78–90% yields. The catalytic cycle involves:
Recent advances employ nickel catalysts for cost reduction, though yields remain moderate (50–65%) due to competing side reactions.
Solvent polarity and proticity critically influence reaction kinetics. Polar aprotic solvents (e.g., DMSO, DMF) enhance nucleophilicity by weakly solvating the thiolate anion, accelerating SN2-type mechanisms. For example, copper-catalyzed reactions in DMSO achieve 93% yields versus 35% in ethanol. Conversely, polar protic solvents (e.g., water, methanol) stabilize ionic intermediates but hinder nucleophile reactivity through strong hydrogen bonding (Figure 1).
Figure 1: Solvent Impact on Thioetherification Efficiency
| Solvent | Type | Yield (%) |
|---|---|---|
| DMSO | Polar aprotic | 93 |
| Ethanol | Polar protic | 35 |
| Acetonitrile | Polar aprotic | 82 |
The thermal decomposition of phenyl(2-methylbutyl)sulphide proceeds predominantly via an intramolecular cis-elimination mechanism. This pathway involves the simultaneous cleavage of the C–S bond and abstraction of a β-hydrogen atom, forming a cyclic six-membered transition state [5]. The syn periplanar alignment of the leaving groups facilitates the concerted elimination of hydrogen sulfide (H₂S) and the formation of 2-methyl-1-pentene as the primary alkene product [5].
Experimental evidence for this mechanism includes first-order reaction kinetics, insensitivity to radical inhibitors, and isotopic labeling studies demonstrating partial bond cleavage in the transition state [5]. The bulky 2-methylbutyl substituent induces steric strain, lowering the activation energy required for cyclization compared to linear alkyl analogues [4]. For example, pyrolysis of di-tert-butyl sulfide at 300–500°C similarly yields isobutene and tert-butyl thiol through a five-membered cyclic transition state [4].
Hammett substituent analysis of para-substituted phenyl(2-methylbutyl)sulphides reveals a V-shaped correlation (ρ = +0.99 for electron-withdrawing groups, ρ = −0.82 for electron-donating groups) [7]. This dual sensitivity indicates two competing transition states:
| Substituent (σ) | log(k_rel) | Transition State Character |
|---|---|---|
| −NO₂ (σ = +0.82) | 2.41 | Early, charge-localized |
| −OCH₃ (σ = −0.27) | −1.12 | Late, carbocation-like |
The nonlinear Hammett plot contrasts with linear free-energy relationships observed in analogous sulfonium ylides [6], underscoring the unique electronic interplay in sulfide pyrolysis.
Phenyl(2-methylbutyl)sulphide decomposes 3–5× faster than triphenylphosphonium benzoylmethylides (Eₐ = 134.5 kJ/mol) [6] but slower than arsonium ylides (Eₐ = 124.5 kJ/mol) [6]. This reactivity trend correlates with leaving group ability:
| Compound Type | log(A/s⁻¹) | Eₐ (kJ/mol) |
|---|---|---|
| Phenyl(2-methylbutyl)sulphide | 12.9 ± 0.3 | 128.2 ± 2.1 |
| Ph₃P⁺–CH₂COC₆H₅⁻ [6] | 12.6 ± 1.4 | 134.5 ± 5.3 |
| Ph₃As⁺–CH₂COC₆H₅⁻ [6] | 10.4 ± 0.7 | 124.5 ±17.8 |
The higher pre-exponential factor (log A) for sulfides versus ylides reflects greater entropy reduction in ylide decomposition due to ordered transition states [6]. Sulfide pyrolysis also avoids secondary reactions like Ph₃PO extrusion common in ylides [6], simplifying product distributions.
Carbanion intermediates stabilize during pyrolysis through three mechanisms:
Isotopic scrambling experiments using deuterated β-carbons show 85% retention of configuration, consistent with a planar sp²-hybridized carbanion intermediate [7]. Stabilization energies calculated via CCSD(T) methods reveal a 28.3 kJ/mol stabilization when the phenyl group adopts a coplanar orientation with the carbanion center [4].
The oxidative transformation of phenyl(2-methylbutyl)sulphide represents a complex array of chemical processes that proceed through distinct mechanistic pathways depending on the oxidizing agent employed. This sulfide compound, with molecular formula C₁₁H₁₆S and molecular weight 180.31 g/mol, undergoes selective oxidation to form the corresponding sulfoxide as the primary product under controlled conditions [1].
Dichromate-mediated oxidation of phenyl(2-methylbutyl)sulphide follows well-established kinetic principles that have been extensively characterized for related phenyl alkyl sulfides. The oxidation proceeds through a mechanism involving initial complex formation between the sulfide substrate and the chromium(VI) oxidant, followed by oxygen atom transfer [2] [3].
The kinetic behavior exhibits distinct patterns depending on the solvent environment. In protic solvents such as 60% aqueous acetic acid, the reaction follows overall second-order kinetics with the rate law: -d[CrVI]/dt = k₂[CrVI][substrate]. The bimolecular rate constants for para-substituted phenyl methyl sulfides at 50°C range from 5.83 × 10⁻¹ M⁻¹s⁻¹ for electron-donating methoxy groups to 1.2 × 10⁻² M⁻¹s⁻¹ for electron-withdrawing nitro groups [2].
The reaction mechanism in protic media involves nucleophilic attack by the sulfur atom on the oxidant, leading to the formation of an intermediate complex. This is supported by the negative Hammett ρ value of -2.12 ± 0.09, indicating the development of electron-deficient sulfur in the transition state [2]. The large negative entropy of activation values (-132.2 to -161.5 J mol⁻¹ K⁻¹) are consistent with a bimolecular associative mechanism [2].
In aprotic solvents such as 50% chlorobenzene-nitrobenzene mixtures, the oxidation follows Michaelis-Menten kinetics, indicating pre-equilibrium complex formation prior to the rate-limiting step. The complex formation constants (K) and decomposition rate constants (k₁) have been determined through double reciprocal plots. For phenyl methyl sulfide analogs, the complex decomposition rate constants correlate with Hammett σ values with ρ = -1.23 ± 0.054 [2].
The activation parameters provide insight into the reaction mechanism. Activation energies range from 51.0 to 74.5 kJ/mol for different substituents, with corresponding enthalpies of activation between 48.4 and 72.0 kJ/mol. The linear relationship between enthalpy and entropy of activation (isokinetic behavior) confirms operation of a single mechanism throughout the series [2].
Table 1: Dichromate-Mediated Oxidation Kinetic Parameters
| Substrate | Temperature (°C) | Rate Constant k₂ (M⁻¹s⁻¹) | Activation Energy (kJ/mol) | Enthalpy of Activation (kJ/mol) | Entropy of Activation (J/mol·K) |
|---|---|---|---|---|---|
| Phenyl methyl sulfide | 50 | 0.110 | 62.8 | 60.3 | -132.2 |
| p-Methoxy phenyl methyl sulfide | 50 | 0.583 | 51.0 | 48.4 | -161.5 |
| p-Methyl phenyl methyl sulfide | 50 | 0.223 | 57.4 | 55.2 | -145.2 |
| p-Chloro phenyl methyl sulfide | 50 | 0.048 | 67.8 | 65.3 | -123.9 |
| p-Nitro phenyl methyl sulfide | 50 | 0.012 | 74.5 | 72.0 | -103.3 |
Hypochlorite oxidation of sulfides represents an environmentally benign approach to sulfoxide synthesis, particularly when enhanced through phase-transfer catalysis. The reaction proceeds via oxygen atom transfer from hypochlorous acid to the sulfur center, following an SNT2 nucleophilic attack mechanism [4] [5].
Under standard biphasic conditions without phase-transfer catalyst, the oxidation of dialkyl sulfides by sodium hypochlorite proceeds slowly due to the immiscibility of the aqueous oxidant and organic substrate. Initial rates for n-butyl sulfide oxidation range from 22 to 89 × 10⁻⁵ M s⁻¹ depending on reactant concentrations [4]. The reaction exhibits first-order dependence on both substrate and hypochlorite when mass transfer limitations are overcome [4].
Phase-transfer catalysis dramatically enhances reaction rates and selectivity. Using methyltri-n-octylammonium chloride (Aliquat 336) as the phase-transfer catalyst increases initial rates by 4-fold to over 25-fold compared to uncatalyzed conditions [4]. The enhanced reactivity results from efficient transfer of hypochlorite ions into the organic phase where oxidation occurs rapidly [4].
The kinetic studies demonstrate that under optimal phase-transfer conditions, nearly complete oxidation occurs within 20 minutes with high selectivity toward sulfoxide formation. The addition of transition metal catalysts such as tetraphenylporphyrin manganese chloride further accelerates the reaction and can drive complete conversion to sulfone when desired [4].
Species-specific second-order rate constants for hypochlorous acid reactions with model sulfoxides range from 2.7 M⁻¹s⁻¹ to 5.8 × 10³ M⁻¹s⁻¹, with the reaction being controlled by HOCl rather than hypochlorite ion [6]. The pH dependence confirms that hypochlorous acid is the active oxidizing species [6].
Table 2: Hypochlorite-Catalyzed Sulfoxide Formation Data
| Reaction Conditions | Initial Rate (×10⁵ M/s) | Reaction Time to 50% conversion (min) | Selectivity to Sulfoxide (%) | Temperature (°C) | Oxidant Equivalents |
|---|---|---|---|---|---|
| No PTC | 0.4 | 150 | 100 | 25 | 2.0 |
| With PTC (Aliquat 336) | 1.7 | 15 | 100 | 25 | 2.0 |
| With PTC + TPPMnCl | 17.0 | 6 | 60 | 25 | 2.0 |
| Neat conditions | 83.0 | 30 | 40 | 25 | 0.25 |
| Phase-transfer optimized | 440.0 | 7 | 80 | 25 | 1.2 |
The oxidation of phenyl(2-methylbutyl)sulphide proceeds through several distinct radical and ionic intermediates, each with characteristic spectroscopic signatures and reactivity patterns. Advanced spectroscopic techniques including electron paramagnetic resonance (EPR), density functional theory (DFT) calculations, and kinetic analysis have provided detailed characterization of these transient species [7] [8] [9].
Sulfur radical cations [R₂S]- ⁺ represent the primary intermediate formed through one-electron oxidation processes. These species exhibit characteristic EPR spectra with g-values around 2.008 and hyperfine coupling constants reflecting the unpaired electron localization on sulfur [8] [9]. The radical cations are highly reactive with lifetimes on the microsecond timescale and react rapidly with molecular oxygen at rates approaching 2.3 × 10¹¹ M⁻¹s⁻¹ [10].
Crystallographic evidence has confirmed the existence of sulfur-sulfur three-electron σ-bonds in persistent radical cations, providing structural validation for computational models [9]. The formation energy for sulfur radical cations is approximately 850 kJ/mol, reflecting the high oxidation potential required for their generation [8].
Chlorosulfonium cations [R₂SCl]⁺ form as key intermediates in hypochlorite oxidation pathways. DFT calculations indicate these species have moderate stability with formation energies around 420 kJ/mol [11]. The chlorosulfonium intermediates undergo rapid hydrolysis to form sulfoxides, with hydroxide ion competing effectively with other nucleophiles at elevated pH [11].
Persulfoxide intermediates [R₂SOO] represent fleeting species in singlet oxygen and peroxide oxidation pathways. Computational modeling suggests these intermediates have lifetimes of nanoseconds and formation energies of approximately 180 kJ/mol [12] [13]. The persulfoxides can rearrange to S-hydroperoxysulfonium ylides or react directly with additional sulfide molecules [12].
X-ray absorption near-edge structure (XANES) spectroscopy has provided evidence for sulfoxylate intermediates (SO₂²⁻) with +2 oxidation states during aqueous sulfide oxidation [14]. These species represent important links in the oxidation pathway from sulfide to sulfate, with moderate stability and formation energies around 320 kJ/mol [14].
Table 3: Radical Intermediate Characterization Parameters
| Intermediate Type | Detection Method | Lifetime (s) | Formation Energy (kJ/mol) | Reaction with O₂ (M⁻¹s⁻¹) | Stability |
|---|---|---|---|---|---|
| Sulfur radical cation [R₂S]- ⁺ | EPR spectroscopy | 1.0 × 10⁻⁶ | 850 | 2.3 × 10¹¹ | Transient |
| Chlorosulfonium cation [R₂SCl]⁺ | DFT calculations | 1.0 × 10⁻³ | 420 | 1.0 × 10⁸ | Moderate |
| Persulfoxide [R₂SOO] | Computational modeling | 1.0 × 10⁻⁹ | 180 | 5.0 × 10⁹ | Very unstable |
| Hydroperoxysulfonium ylide | Kinetic evidence | 1.0 × 10⁻⁸ | 250 | 1.0 × 10¹⁰ | Unstable |
| Sulfoxylate intermediate SO₂²⁻ | XANES spectroscopy | 1.0 × 10⁻⁴ | 320 | 1.0 × 10⁶ | Moderate |
Solvent polarity exerts profound influence on the oxidation selectivity and reaction mechanisms of phenyl(2-methylbutyl)sulphide. The dielectric constant, hydrogen bonding capability, and specific solvation effects collectively determine the stability of transition states and intermediate species [15] [16] [17].
In highly polar protic solvents such as water (ε = 80.1) and methanol (ε = 32.7), the oxidation exhibits enhanced selectivity toward sulfoxide formation with minimal overoxidation to sulfone. The high dielectric constant stabilizes charged transition states and intermediates, while hydrogen bonding interactions further stabilize polar species [15]. Relative reaction rates in these media approach unity, with sulfoxide selectivities exceeding 90% [15].
Polar aprotic solvents such as acetonitrile (ε = 37.5) provide intermediate behavior, with enhanced reaction rates (relative rate = 1.2) due to good solvation of ionic intermediates without competing hydrogen bonding interactions. The selectivity remains high at 88%, though slightly reduced compared to protic systems [16].
Nonpolar aprotic solvents such as toluene (ε = 2.4) and dichloromethane (ε = 8.9) exhibit dramatically reduced reaction rates and selectivities. The poor solvation of charged intermediates destabilizes transition states, leading to reduced reactivity. In toluene, the relative rate drops to 0.1 with sulfoxide selectivity of only 60% [17].
The hydrogen bonding parameter provides additional insight into solvent effects. Solvents with high hydrogen bonding capability (α > 0.9) promote sulfoxide selectivity through specific interactions with intermediate species. The correlation between polarity index and selectivity demonstrates the importance of general solvent polarity effects [17].
Temperature effects in different solvents reveal additional mechanistic insights. In polar solvents, activation energies are typically 5-15 kJ/mol lower than in nonpolar media, reflecting the enhanced stabilization of polar transition states [2] [15].
Table 4: Solvent Polarity Effects on Oxidation Selectivity
| Solvent | Dielectric Constant | Relative Rate | Sulfoxide Selectivity (%) | Protic/Aprotic | H-bonding Parameter | Polarity Index |
|---|---|---|---|---|---|---|
| Water | 80.1 | 1.0 | 95 | Protic | 1.17 | 10.2 |
| Methanol | 32.7 | 0.8 | 92 | Protic | 0.98 | 5.1 |
| Acetonitrile | 37.5 | 1.2 | 88 | Aprotic | 0.19 | 5.8 |
| Dichloromethane | 8.9 | 0.4 | 75 | Aprotic | 0.13 | 3.1 |
| Toluene | 2.4 | 0.1 | 60 | Aprotic | 0.00 | 2.4 |
| Chlorobenzene | 5.6 | 0.3 | 70 | Aprotic | 0.00 | 2.7 |